molecular formula C7H13NO B8745219 3-Ethyl-2-hydroxypentanenitrile

3-Ethyl-2-hydroxypentanenitrile

Cat. No. B8745219
M. Wt: 127.18 g/mol
InChI Key: NOZBWYCZCPHWOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06515011B2

Procedure details

A solution of 2-ethyl butyraldehyde (6 g, 60 mmol) in CH2Cl2 (75 mL) was stirred vigorously with a solution of sodium bisulfite (9.4 g, 90 mmol) in water (35 mL). The thick precipitate which had formed was collected by filtration and washed with CH2Cl2 and dried in vacuo. The bisulfite adduct (10 g, 49 mmol) was dissolved in water (60 mL) and to the solution was added sodium cyanide (3.6 g, 73 mmol). The resulting solution was stirred at ambient temperature for 48 h. The mixture was extracted with ether (2×100 mL) and the combined extracts were dried (MgSO4), filtered, and the solvent was removed in vacuo. The residue was purified by flash silica gel column chromatography using a gradient elution of 10%, 12.5%, 15% EtOAc in hexanes. The product-containing fractions were combined to give 1-cyano-2-ethylbutanol as a liquid after removal of the solvents in vacuo (5.0 g; TLC Rf=0.4 (9:1 hexanes:EtOAc); 400 MHz 1H NMR, CDCl3, 4.51 ppm (dd, 1H), 2.45 ppm (d, 1H), 1.4-1.7 ppm (overlapping m, 5H), 0.98 ppm (overlapping t, 6H)).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
3.6 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([CH:3]([CH2:6][CH3:7])[CH:4]=[O:5])[CH3:2].S(=O)(O)[O-].[Na+].S(=O)(O)[O-].[C-:17]#[N:18].[Na+]>C(Cl)Cl.O>[C:17]([CH:4]([OH:5])[CH:3]([CH2:6][CH3:7])[CH2:1][CH3:2])#[N:18] |f:1.2,4.5|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
C(C)C(C=O)CC
Name
Quantity
9.4 g
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
35 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
S([O-])(O)=O
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
3.6 g
Type
reactant
Smiles
[C-]#N.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred at ambient temperature for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The thick precipitate which had formed
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
washed with CH2Cl2
CUSTOM
Type
CUSTOM
Details
dried in vacuo
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ether (2×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash silica gel column chromatography
WASH
Type
WASH
Details
a gradient elution of 10%, 12.5%, 15% EtOAc in hexanes

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
C(#N)C(C(CC)CC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.